![molecular formula C7H7N3O B12859132 Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)
Isoxazolo[4,5-c]pyridine-6-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolo[4,5-c]pyridine-6-methanamine is a heterocyclic compound that belongs to the class of isoxazolo[4,5-c]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The unique structure of this compound, which includes both an isoxazole and a pyridine ring, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[4,5-c]pyridine-6-methanamine typically involves the construction of the isoxazole and pyridine rings through various heterocyclization reactions. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine.
Another approach involves the reaction of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides, which can then be further functionalized to yield the desired isoxazolo[4,5-c]pyridine derivatives . Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often using more efficient catalysts and reaction conditions to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazolo[4,5-c]pyridine-6-methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be achieved using reagents like acyl chlorides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted isoxazolo[4,5-c]pyridine derivatives .
Aplicaciones Científicas De Investigación
Isoxazolo[4,5-c]pyridine-6-methanamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. It has also been investigated for its antibacterial and antifungal properties.
Agrochemistry: Isoxazolo[4,5-c]pyridine derivatives have been studied for their pesticidal activity and potential use as herbicide antidotes.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and other advanced materials.
Mecanismo De Acción
The mechanism of action of isoxazolo[4,5-c]pyridine-6-methanamine involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The compound’s ability to interact with these enzymes can lead to the disruption of cellular processes and the inhibition of cell growth, contributing to its anticancer activity.
Comparación Con Compuestos Similares
Isoxazolo[4,5-c]pyridine-6-methanamine can be compared with other similar compounds, such as isoxazolo[5,4-b]pyridine derivatives. While both classes of compounds share a similar core structure, this compound has unique properties that make it distinct. For example, its specific substitution pattern and electronic properties can lead to different biological activities and reactivity profiles .
List of Similar Compounds
- Isoxazolo[5,4-b]pyridine
- Isoxazolo[3,4-b]pyridine
- Isoxazolo[4,5-d]pyrimidine
These compounds share a similar isoxazole-pyridine or isoxazole-pyrimidine core but differ in their substitution patterns and specific chemical properties .
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
[1,2]oxazolo[4,5-c]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-2-6-1-7-5(3-9-6)4-10-11-7/h1,3-4H,2,8H2 |
Clave InChI |
OVSJDOJYOQHKEX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC2=C1ON=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


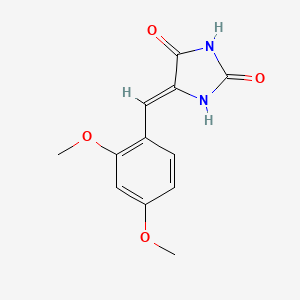
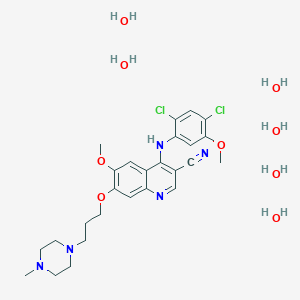
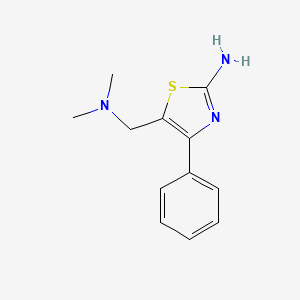

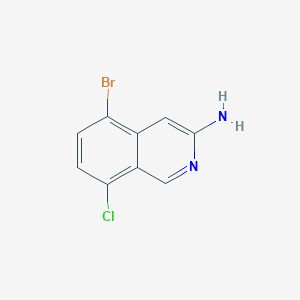

![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
![5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde](/img/structure/B12859084.png)
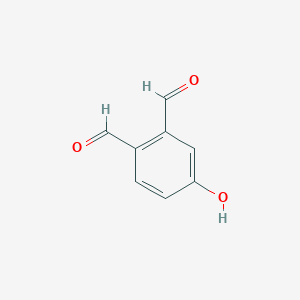
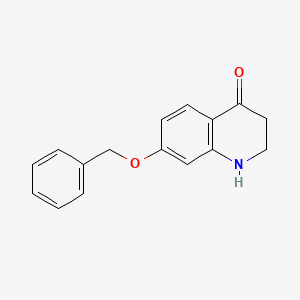

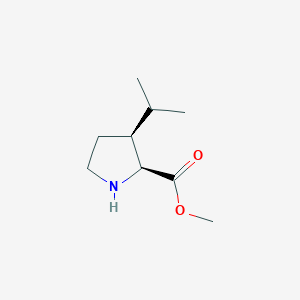
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)

